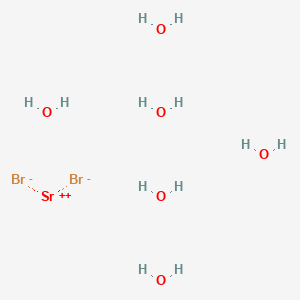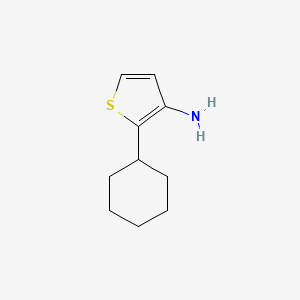
CID 16218260
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) . This compound is a coordination complex that features a ruthenium center bound to a pentamethylcyclopentadienyl ligand and two triphenylphosphine ligands. It is commonly used in various chemical reactions and has significant applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) typically involves the reaction of ruthenium trichloride with pentamethylcyclopentadiene and triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The reagents used are often of high purity, and the reaction is monitored using various analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium (III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands .
Scientific Research Applications
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism by which Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) exerts its effects involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, while the triphenylphosphine ligands facilitate interactions with other molecules. This allows the compound to act as an effective catalyst in various chemical reactions by lowering the activation energy and increasing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) include:
- Allylruthenium (II) tricarbonyl bromide
- Hexacarbonyldi (chloro)dichlorodiruthenium (II)
Uniqueness
What sets Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) apart from these similar compounds is its unique combination of ligands, which provides distinct catalytic properties and stability. The pentamethylcyclopentadienyl ligand offers steric protection to the ruthenium center, while the triphenylphosphine ligands enhance its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C46H45ClP2Ru |
|---|---|
Molecular Weight |
796.3 g/mol |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;;;+1/p-1 |
InChI Key |
KLXKSZDVKAWYRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)










